6-(4-bromophenyl)-N-(2,3-dimethylphenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
4-(4-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylphenyl group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of 4-(4-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps, including the formation of the tetrahydropyrimidine ring and the introduction of the bromophenyl and dimethylphenyl groups. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromophenyl group. The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as dimethyl sulfoxide (DMSO) or toluene .
Chemical Reactions Analysis
4-(4-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
4-(4-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethylphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The tetrahydropyrimidine ring plays a crucial role in stabilizing the compound’s structure and enhancing its biological activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(4-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
4-(4-fluorophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: The presence of a fluorophenyl group can influence the compound’s chemical properties and interactions with biological targets.
4-(4-methylphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: The methylphenyl group may alter the compound’s solubility and stability compared to the bromophenyl derivative.
Properties
Molecular Formula |
C20H20BrN3O2 |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H20BrN3O2/c1-11-5-4-6-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-9-15(21)10-8-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
InChI Key |
KLIMYPDEMGQVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Br)C)C |
Origin of Product |
United States |
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